molecular formula C31H45N3O7 B11932133 [(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate

[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate

Cat. No.: B11932133
M. Wt: 571.7 g/mol
InChI Key: IEKGSKLKBICCHQ-RFUKMSJNSA-N
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Description

The compound “[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The synthetic route may involve:

    Formation of the core structure: This could involve the use of aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.

    Functional group modifications: Introduction of functional groups such as methoxy, oxo, and carbamate groups through reactions like methylation, oxidation, and carbamation.

    Stereochemical control: Ensuring the correct stereochemistry at each chiral center, possibly using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This could involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for large-scale production.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

    Quality control: Ensuring the product meets purity and quality standards through analytical techniques like HPLC, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Reagents like halides, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

The compound could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a biochemical probe to study enzyme activity or protein interactions.

    Medicine: Potential use as a drug or drug precursor, particularly if it exhibits biological activity such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Affecting cellular pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    [(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate: Similar compounds may include other carbamates or molecules with similar functional groups and stereochemistry.

    Comparison: The uniqueness of the compound could be highlighted by comparing its biological activity, stability, or synthetic accessibility with other similar compounds.

Properties

Molecular Formula

C31H45N3O7

Molecular Weight

571.7 g/mol

IUPAC Name

[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate

InChI

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m1/s1

InChI Key

IEKGSKLKBICCHQ-RFUKMSJNSA-N

Isomeric SMILES

C/C=C\C[C@H](C/C=C\NC(=O)[C@@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@@H](C)[C@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N

Canonical SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N

Origin of Product

United States

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